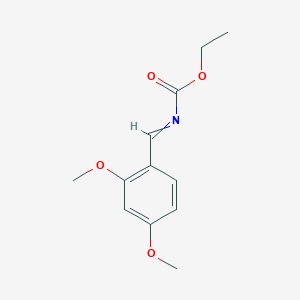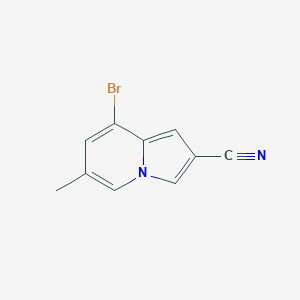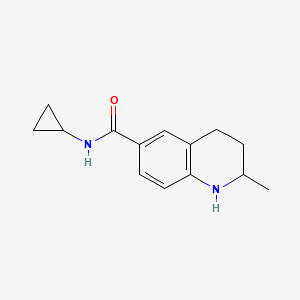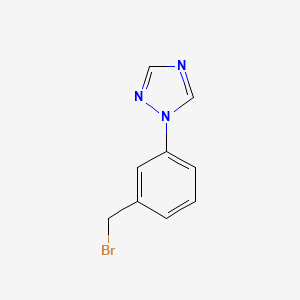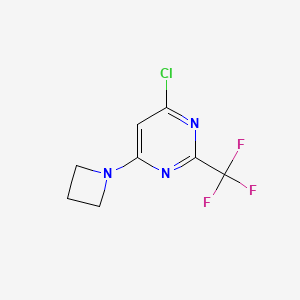
(Z)-2-Benzylidene-1-methylindolin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-Benzylidene-1-methylindolin-3-one: is an organic compound that belongs to the class of indolinone derivatives It is characterized by the presence of a benzylidene group attached to the second position of the indolinone ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-2-Benzylidene-1-methylindolin-3-one typically involves the condensation of 1-methylindolin-3-one with benzaldehyde under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the benzylidene moiety. The reaction mixture is usually refluxed in a suitable solvent like ethanol or methanol to yield the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (Z)-2-Benzylidene-1-methylindolin-3-one can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form the corresponding 2-benzyl-1-methylindolin-3-one using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in substitution reactions, particularly at the benzylidene group, where electrophilic or nucleophilic reagents can introduce new functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents such as halogens or nucleophilic reagents like amines.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: 2-Benzyl-1-methylindolin-3-one.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: In chemistry, (Z)-2-Benzylidene-1-methylindolin-3-one is used as a building block for the synthesis of more complex molecules
Biology: The compound has shown potential biological activity, including antimicrobial and anticancer properties. Researchers are exploring its mechanism of action and its efficacy in inhibiting the growth of certain pathogens and cancer cells.
Medicine: In medicinal chemistry, this compound is being investigated for its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry: The compound’s properties make it useful in the development of new materials, such as polymers and dyes. Its stability and reactivity are advantageous in industrial applications where durable and functional materials are required.
Mécanisme D'action
The mechanism of action of (Z)-2-Benzylidene-1-methylindolin-3-one involves its interaction with specific molecular targets in biological systems. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, its anticancer activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation and survival pathways.
Comparaison Avec Des Composés Similaires
2-Benzylidene-1H-indole-3-one: Similar structure but lacks the methyl group at the first position.
2-Benzylidene-1-methylindole-3-one: Similar structure but with an indole ring instead of an indolinone ring.
Uniqueness:
(Z)-2-Benzylidene-1-methylindolin-3-one: stands out due to its specific substitution pattern and the presence of the indolinone ring system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C16H13NO |
|---|---|
Poids moléculaire |
235.28 g/mol |
Nom IUPAC |
(2Z)-2-benzylidene-1-methylindol-3-one |
InChI |
InChI=1S/C16H13NO/c1-17-14-10-6-5-9-13(14)16(18)15(17)11-12-7-3-2-4-8-12/h2-11H,1H3/b15-11- |
Clé InChI |
MAHCZNMNPZKEMT-PTNGSMBKSA-N |
SMILES isomérique |
CN\1C2=CC=CC=C2C(=O)/C1=C/C3=CC=CC=C3 |
SMILES canonique |
CN1C2=CC=CC=C2C(=O)C1=CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Thia-1,2-diazaspiro[4.5]dec-2-ene, 3-phenyl-](/img/structure/B11874225.png)


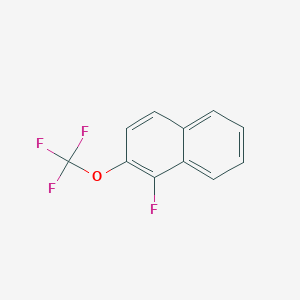

![8-Bromo-4-chloropyrrolo[1,2-A]pyrazine](/img/structure/B11874258.png)
